

A Comparative Guide to the Explosive Properties of Transition Metal Picrates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Silver picrate

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This guide provides a comparative overview of the explosive properties of several common transition metal picrates. Picric acid (2,4,6-trinitrophenol) is a well-known explosive compound that can form highly sensitive and unstable salts with various metals.^{[1][2]} These salts, particularly those of transition metals, have been the subject of research due to their potential application as primary explosives and the safety risks they pose.^{[2][3]} This document summarizes available experimental data on their thermal stability and sensitivity to mechanical stimuli.

It is important to note that comprehensive, directly comparable quantitative data for all explosive properties, such as detonation velocity and pressure, are not widely available in the public domain for many transition metal picrates. Much of the existing research focuses on thermal stability and qualitative sensitivity assessments. The explosive properties, especially sensitivity, of these compounds are significantly influenced by factors such as their degree of hydration, with hydrated forms generally being less sensitive to friction and impact.^{[1][3][4]}

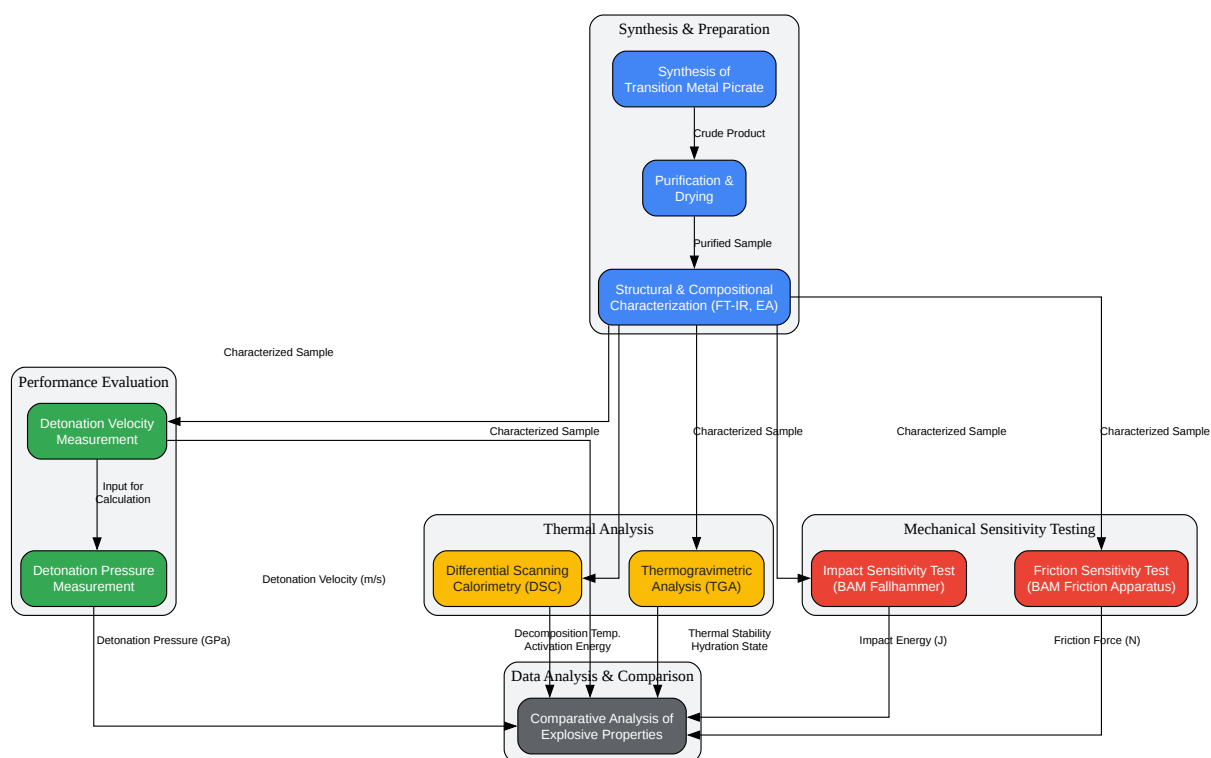
Quantitative Data Summary

The following table summarizes the available quantitative data for the explosive properties of selected transition metal picrates compared to the parent compound, picric acid. A significant lack of published data for detonation velocity and pressure for these specific compounds necessitates their exclusion from this direct comparison.

Compound	Chemical Formula (Anhydrous)	Decomposition Onset/Ignition Temp. (°C)	Activation Energy of Decomposition (kJ/mol)	Impact Sensitivity	Friction Sensitivity
Picric Acid	C ₆ H ₃ N ₃ O ₇	~322 °C	144[5]	Moderate	Low
Chromium (III) Picrate	Cr(C ₆ H ₂ N ₃ O ₇) ₃	Data Not Available	204.1[5]	Higher than Picric Acid[5]	Low[5]
Manganese (II) Picrate	Mn(C ₆ H ₂ N ₃ O ₇) ₂	Lower than Picric Acid[5]	108.1[5]	Data Not Available	Low[5]
Iron (II) Picrate	Fe(C ₆ H ₂ N ₃ O ₇) ₂	Lower than Picric Acid	Data Not Available	Low (for hydrates)[4]	Low (for hydrates)[4]
Cobalt (II) Picrate	Co(C ₆ H ₂ N ₃ O ₇) ₂	Lower than Picric Acid[5]	132.3[5]	High (for MSC complex)[1]	Data Not Available
Nickel (II) Picrate	Ni(C ₆ H ₂ N ₃ O ₇) ₂	Data Not Available	184.3[5]	Data Not Available	Low[5]
Copper (II) Picrate	Cu(C ₆ H ₂ N ₃ O ₇) ₂	Lower than Picric Acid[6]	Data Not Available	Data Not Available	Data Not Available
Lead (II) Picrate	Pb(C ₆ H ₂ N ₃ O ₇) ₂	270.8–327.2 °C (543.9–600.3 K)[3]	Data Not Available	High[3]	Low (for hydrates)[3]

Experimental Workflows & Logical Relationships

The characterization and comparison of transition metal picrates follow a logical progression from synthesis to detailed explosive property testing.



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Caption: Workflow for comparing explosive properties of transition metal picrates.

Experimental Protocols

Detailed and standardized methodologies are critical for obtaining reliable and comparable data on explosive properties. The following sections describe the common experimental protocols used in the characterization of energetic materials like transition metal picrates.

Synthesis of Transition Metal Picrates

A general method for synthesizing transition metal picrates involves the reaction of a soluble salt of the desired metal with a solution of picric acid or a soluble picrate salt (e.g., sodium picrate).

- Objective: To synthesize the transition metal picrate salt.
- Exemplary Procedure (for Chromium Picrate):
 - Prepare a 4% aqueous solution of sodium picrate.
 - Slowly add 10 g of chromium nitrate nonahydrate to 500 ml of the sodium picrate solution.
 - Stir the resulting mixture for 2 hours at room temperature.^[5]
 - The precipitated transition metal picrate is then collected by filtration.
 - The product is washed with deionized water to remove unreacted starting materials and soluble byproducts.
 - The final product is dried under controlled conditions (e.g., in a vacuum desiccator at room temperature) to achieve a consistent hydration state.^[5]

Thermal Analysis: DSC and TGA

Thermal analysis is used to determine the thermal stability, decomposition temperatures, and the presence of hydrated water. These tests are standardized under agreements like STANAG 4515.^[7]

- Objective: To determine the thermal decomposition characteristics and water content.
- Apparatus: Differential Scanning Calorimeter (DSC), Thermogravimetric Analyzer (TGA).

- Procedure:
 - A small, precisely weighed sample of the material (typically 1-10 mg) is placed in a sample pan (e.g., aluminum).[8]
 - The sample is placed in the analyzer alongside an empty reference pan.
 - The sample chamber is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate.
 - The sample is heated at a controlled linear rate (e.g., 10 °C/min or 20 °C/min) over a defined temperature range.[6]
 - DSC Analysis: The difference in heat flow to the sample and the reference is recorded as a function of temperature. Exothermic peaks indicate decomposition events, and their onset temperature and integrated area provide information on decomposition temperature and enthalpy.[6] To determine activation energy, the experiment is repeated at several different heating rates.[3]
 - TGA Analysis: The mass of the sample is recorded as a function of temperature. Mass loss steps correspond to dehydration or decomposition events.[4]

Impact Sensitivity Testing: BAM Fallhammer Method

This test determines the sensitivity of an explosive to impact energy and is a critical safety parameter. The result is often expressed as the impact energy in Joules (J) that causes a reaction in 50% of trials (the E₅₀ value).[7]

- Objective: To quantify the sensitivity of the material to impact.
- Apparatus: BAM Fallhammer (or Drop Hammer) apparatus, consisting of a drop weight, guide rail, anvil, and steel cylinders.[4][9]
- Procedure:
 - A small, measured volume (e.g., 40 mm³) of the explosive sample is confined in an impact device, typically between two steel cylinders.[9]

- The impact device is placed on the anvil of the fallhammer.
- A standard weight (e.g., 1.0 kg, 5.0 kg, or 10.0 kg) is raised to a specific height and dropped onto the sample.[\[9\]](#)
- The outcome is observed and classified as a "reaction" (e.g., explosion, smoke, flame, or audible report) or "no reaction".[\[9\]](#)
- The Bruceton "up-and-down" method is typically employed: if a reaction occurs, the drop height is decreased for the next trial; if no reaction occurs, it is increased. This process is repeated for a statistically significant number of trials to determine the 50% probability height.[\[7\]](#)
- The impact energy (in Joules) is calculated from the mass of the drop weight and the determined height.

Friction Sensitivity Testing: BAM Friction Apparatus

This method measures the sensitivity of a substance to frictional stimuli, a common cause of accidental initiation.[\[8\]](#)

- Objective: To quantify the sensitivity of the material to friction.
- Apparatus: BAM Friction Apparatus, which includes a fixed porcelain pin and a moving porcelain plate.[\[8\]](#)
- Procedure:
 - A small amount of the explosive sample (e.g., 10 mm³) is placed on the rough porcelain plate.[\[10\]](#)
 - A porcelain pin is placed on the sample, and a specified load is applied via a weighted lever arm. Loads can typically be varied from 5 N up to 360 N.[\[11\]](#)[\[12\]](#)
 - An electric motor moves the porcelain plate back and forth under the pin over a fixed distance (10 mm) one time.[\[8\]](#)
 - The test is observed for any reaction (explosion, crackling, spark, or flame).[\[10\]](#)

- The procedure is typically repeated six times at a given load. If no reaction occurs, the load is increased. The result is reported as the lowest load in Newtons (N) at which at least one reaction occurred in the six trials.[13] A lower value indicates higher friction sensitivity.

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- To cite this document: BenchChem. [A Comparative Guide to the Explosive Properties of Transition Metal Picrates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086978#comparing-explosive-properties-of-transition-metal-picrates]

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